9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate is a compound with a unique bicyclic structure. It is an amino acid analogue, featuring the bicyclo[3.3.1]nonane system as its side group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying amino acid analogues.
Medicine: It has potential therapeutic applications due to its unique structure.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A mild reagent for the reduction of carbonyl compounds.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its unique conformational properties.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Similar to the above but with selenium atoms.
Uniqueness
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate is unique due to its amino acid analogue structure, making it valuable for studying protein interactions and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
91650-51-0 |
---|---|
Molekularformel |
C10H21NO4 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
9-aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate |
InChI |
InChI=1S/C10H17NO2.2H2O/c11-10(9(12)13)7-3-1-4-8(10)6-2-5-7;;/h7-8H,1-6,11H2,(H,12,13);2*1H2 |
InChI-Schlüssel |
DJNZRUCWLVYDQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)C2(C(=O)O)N.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.